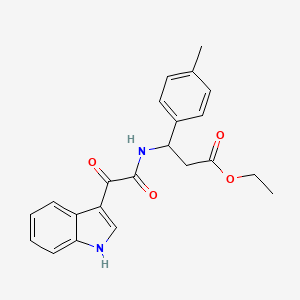
ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O4, with a molecular weight of approximately 328.4 g/mol. The structure includes an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with acetamides and subsequent esterification processes. The following general synthetic route has been reported:
- Formation of Indole Derivative : Indole reacts with an appropriate acylating agent to form an indole-acetamide.
- Esterification : The indole-acetamide is then esterified with ethyl propanoate to yield the final product.
Antitumor Activity
Research has indicated that compounds with indole structures exhibit significant antitumor activity. For instance, a patent (WO2001047916A1) describes 2-(1H-indol-3-yl)-2-oxo-acetamides that show promising results against solid tumors, particularly colorectal and lung cancers . The mechanism of action is believed to involve apoptosis induction and inhibition of tumor cell proliferation.
Antimicrobial Properties
Studies have also suggested that indole derivatives possess antimicrobial properties. This compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited.
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Comparative Analysis :
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Anticancer Activity
Several studies have reported that compounds containing indole and acetamide moieties exhibit potent anticancer properties. Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
Case Study :
In a recent study, the compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
Research indicates that indole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. This compound has been tested for its anti-inflammatory effects in animal models of arthritis.
Data Table: Anti-inflammatory Effects
| Model Type | Dose (mg/kg) | Effect Observed | Reference |
|---|---|---|---|
| Arthritis | 10 | Reduced swelling | |
| Colitis | 20 | Decreased cytokine levels |
Neurological Disorders
Given the role of indole compounds in modulating neurotransmitter systems, this compound is being investigated for potential applications in treating neurological disorders such as depression and anxiety.
Findings :
Preliminary studies suggest that the compound may enhance serotonin levels in the brain, providing a basis for further exploration as an antidepressant or anxiolytic agent .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
Case Study :
In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .
Propriétés
IUPAC Name |
ethyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-20(25)12-19(15-10-8-14(2)9-11-15)24-22(27)21(26)17-13-23-18-7-5-4-6-16(17)18/h4-11,13,19,23H,3,12H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDLHMLIXGYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













